molecular formula C8H7NO3 B12867162 (S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid

(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid

Cat. No.: B12867162
M. Wt: 165.15 g/mol
InChI Key: IMIZZCOVJKIYFE-LURJTMIESA-N
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Description

(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyrrolizine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(3S)-1-oxo-2,3-dihydropyrrolizine-3-carboxylic acid

InChI

InChI=1S/C8H7NO3/c10-7-4-6(8(11)12)9-3-1-2-5(7)9/h1-3,6H,4H2,(H,11,12)/t6-/m0/s1

InChI Key

IMIZZCOVJKIYFE-LURJTMIESA-N

Isomeric SMILES

C1[C@H](N2C=CC=C2C1=O)C(=O)O

Canonical SMILES

C1C(N2C=CC=C2C1=O)C(=O)O

Origin of Product

United States

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